N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-2-(trifluoromethyl)benzamide
Description
N-[6-(4-Methylpiperidin-1-yl)pyrimidin-4-yl]-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a pyrimidine core substituted with a 4-methylpiperidine group and a trifluoromethyl-functionalized aromatic ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-methylpiperidine moiety may influence binding affinity and selectivity through steric and electronic interactions .
Properties
IUPAC Name |
N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O/c1-12-6-8-25(9-7-12)16-10-15(22-11-23-16)24-17(26)13-4-2-3-5-14(13)18(19,20)21/h2-5,10-12H,6-9H2,1H3,(H,22,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPKGTGSXCJUPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to handle the complex reactions involved .
Chemical Reactions Analysis
Types of Reactions
N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents onto the pyrimidine or benzamide rings .
Scientific Research Applications
Chemical Properties and Structure
N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-2-(trifluoromethyl)benzamide is characterized by its unique structure, which includes a pyrimidine ring substituted with a 4-methylpiperidine moiety and a trifluoromethyl group. This configuration contributes to its biological activity, particularly in modulating specific receptors and enzymes.
Therapeutic Applications
1. Cancer Treatment
Research has indicated that compounds similar to this compound can act as inhibitors of mutant isocitrate dehydrogenase (IDH) proteins, which are implicated in various cancers. A study highlighted the efficacy of pyrimidine derivatives in targeting IDH mutations, demonstrating their potential in developing targeted cancer therapies .
2. Neurological Disorders
The compound's ability to modulate metabotropic glutamate receptors (mGluRs) positions it as a candidate for treating neurological disorders. Allosteric modulators of mGluRs have shown promise in preclinical models for conditions like anxiety and schizophrenia. For instance, related compounds have been reported to reverse amphetamine-induced hyperlocomotion in rodent models, suggesting antipsychotic potential .
Mechanistic Insights
1. Molecular Interactions
The binding affinity and selectivity of this compound towards specific receptors have been studied using various biochemical assays. These studies reveal that the compound acts at allosteric sites, enhancing receptor activation without directly stimulating agonist activity .
2. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the piperidine and pyrimidine components can significantly alter its biological activity, making SAR studies essential for drug development .
Case Studies
Mechanism of Action
The mechanism of action of N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include signal transduction, metabolic processes, or other biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine-Benzamide Scaffolds
The compound shares structural homology with several pyrimidine-benzamide derivatives reported in kinase inhibitor research. Key comparisons include:
Functional Group Analysis
- Trifluoromethyl vs. Chloro/Hydroxy Groups : The trifluoromethyl group in the target compound confers higher metabolic stability compared to dichloro or hydroxy substituents in analogues, which may degrade faster in vivo .
- Piperidine vs.
Pharmacokinetic and Binding Implications
- However, the trifluoromethyl group could improve blood-brain barrier penetration compared to chloro substituents .
- Multi-Target Potential: Unlike multi-target agents such as (E)-N-(4-Methyl-3-(2-(6-(pyridine-2-yl-amino)-9H-purin-9-yl)vinyl)phenyl)-3-(trifluoromethyl)-benzamide (), the target compound’s simpler structure may favor selectivity for specific kinases or receptors .
Research Findings and Patent Landscape
- Patent Applications : European patents (e.g., EP 4 374 877 A2) highlight derivatives with trifluoromethyl-pyrimidine motifs for anticancer applications, supporting the therapeutic relevance of the target compound’s structural class .
- Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to diaminopyrimidine-based inhibitors (), though the 4-methylpiperidine group may require specialized coupling reagents .
Biological Activity
N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-2-(trifluoromethyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a 4-methylpiperidine moiety and a trifluoromethyl group attached to a benzamide. The structural formula can be represented as follows:
Preliminary studies suggest that this compound may act as an inhibitor of certain protein kinases, similar to other compounds in its class. The presence of the piperidine and pyrimidine moieties is believed to facilitate interactions with enzyme active sites, potentially influencing pathways involved in cell proliferation and survival.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant biological activity against various cellular targets. Notably, it has shown:
- Antimycobacterial Activity : Similar compounds have been noted for their ability to inhibit Mycobacterium tuberculosis growth, with some derivatives achieving minimum inhibitory concentrations (MICs) in the low micromolar range .
- GlyT1 Inhibition : This compound's structural analogs have been studied for their effects on glycine transporters (GlyT1), which are implicated in psychiatric disorders. For instance, SSR504734, a related compound, showed IC50 values indicating potent inhibition of GlyT1 .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the piperidine and pyrimidine rings significantly affect the biological activity of the compound. For example:
| Substituent | Effect on Activity |
|---|---|
| 4-Methylpiperidine | Enhances binding affinity to target proteins |
| Trifluoromethyl group | Increases lipophilicity and membrane permeability |
These findings suggest that optimizing these substituents could lead to more potent derivatives.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antidepressant Models : In rodent models of depression, related compounds have shown efficacy in increasing extracellular glycine levels, suggesting potential use in treating mood disorders .
- Cancer Research : Compounds with similar structures have been investigated for their ability to inhibit tumor growth by targeting specific kinase pathways involved in cancer progression .
- Inhibition of GlyT1 : The ability of this compound to inhibit GlyT1 has been linked to improved cognitive function in preclinical models, indicating its potential as an antipsychotic agent .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-2-(trifluoromethyl)benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a pyrimidine derivative (e.g., 6-(4-methylpiperidin-1-yl)pyrimidin-4-amine) with 2-(trifluoromethyl)benzoyl chloride under anhydrous conditions. Key steps include:
- Nucleophilic substitution : Pyrimidine amine reacts with benzoyl chloride in dichloromethane at 0–5°C for 24 hours .
- Catalytic optimization : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) enhances coupling efficiency by neutralizing HCl byproducts .
- Yield optimization : Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can the compound’s structure be validated, and what analytical techniques are critical for characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the pyrimidine ring and benzamide linkage (e.g., aromatic protons at δ 7.5–8.5 ppm, trifluoromethyl at δ 120–125 ppm in C) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHFNO) with <2 ppm error .
- X-ray crystallography : Resolves spatial arrangement of the piperidinyl and trifluoromethyl groups (if crystalline) .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, PI3K) using fluorescence polarization (FP) or time-resolved FRET .
- Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Solubility and permeability : Assess via HPLC-based kinetic solubility (PBS pH 7.4) and Caco-2 monolayer models .
Advanced Research Questions
Q. How can synthetic bottlenecks (e.g., low regioselectivity in pyrimidine substitution) be resolved?
- Methodological Answer :
- Directed metalation : Use Pd-catalyzed C–H activation to bypass competing pathways .
- Protecting group strategies : Temporarily block reactive sites (e.g., piperidine nitrogen with Boc groups) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 15–20% .
Q. How to address contradictions in biological activity data across structural analogs (e.g., trifluoromethyl vs. chloro substituents)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Compare analogs (e.g., 3-trifluoromethyl vs. 4-chloro derivatives) in dose-response assays .
- Computational docking : Map binding interactions (e.g., hydrophobic pockets favoring CF over Cl) using AutoDock Vina .
- Metabolic stability profiling : Use liver microsomes to assess if CF improves half-life vs. Cl .
Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 knockout screens : Identify target genes/pathways in resistant vs. sensitive cell lines .
- Isotopic labeling : Synthesize F or C derivatives for PET imaging to track in vivo distribution .
- Proteomics : Perform SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
